molecular formula C28H28FN5OS B609695 Nvs-ZP7-4

Nvs-ZP7-4

货号: B609695
分子量: 501.6 g/mol
InChI 键: FZOFDZMKSAUTHT-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVS-ZP7-4 is a novel chemical compound identified as an inhibitor of the zinc transporter protein SLC39A7, also known as ZIP7. This compound has garnered significant interest due to its ability to modulate zinc levels within the endoplasmic reticulum, thereby influencing various cellular processes. This compound has been primarily studied for its potential therapeutic applications in cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NVS-ZP7-4 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including amination, cyclization, and spiro formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Reaction Types and Conditions

NVS-ZP7-4 participates in the following reactions under controlled laboratory settings:

Reaction Type Reagents/Conditions Outcome
OxidationOzone, peroxidesFormation of N-oxide derivatives .
ReductionSodium borohydride, palladium catalystsReduction of amide bonds to amines.
SubstitutionNucleophiles (e.g., amines, thiols)Replacement of fluorine on benzothiazole .

Reactions typically occur in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C, with catalysts like palladium or nickel enhancing yields .

Structural Analog Development

Modifications to the parent compound have produced analogs with varied activity:

Analog Structural Change Impact on Activity
NVS-ZP7-1Benzoxazine coreLower potency compared to this compound .
NVS-ZP7-3Quinazolinone replacementImproved ZIP7 binding affinity .
NVS-ZP7-53,4-Difluorobenzamide substitutionEnhanced apoptosis induction in vitro .
NVS-ZP7-6Diazirine incorporationUsed for photoaffinity labeling studies .

These analogs highlight the importance of the fluorine atom and spirocyclic architecture in maintaining bioactivity .

Stability and Reactivity Insights

  • Thermal Stability : Stable below 150°C but degrades under prolonged heat exposure.

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic media, cleaving the spirocyclic ring.

  • Photoreactivity : Diazirine-containing analogs (e.g., NVS-ZP7-6) undergo UV-induced crosslinking for target identification .

Industrial-Scale Reaction Optimization

Key parameters for bulk synthesis include:

  • Catalyst Loading : 5–10 mol% palladium for cross-coupling steps.

  • Solvent Systems : Tetrahydrofuran/water mixtures for biphasic reactions.

  • Purity Control : HPLC and mass spectrometry ensure >98% purity in final batches.

科学研究应用

Scientific Research Applications

  • Cancer Therapy :
    • Hepatocellular Carcinoma : NVS-ZP7-4 has demonstrated significant anti-tumor effects in HCC by inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the proliferation of HCCLM3 and Huh7 cells, with notable effects at concentrations of 0.5 and 1 μM .
    • Mechanistic Insights : The compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition results in increased apoptosis rates and reduced tumor growth in vivo models .
  • Zinc Homeostasis Research :
    • This compound serves as a chemical tool to investigate the role of zinc in cellular processes and its implications in diseases related to zinc dysregulation. By modulating intracellular zinc levels, researchers can explore its effects on various signaling pathways and cellular responses .
  • Notch Signaling Pathway :
    • The compound has been identified as a critical modulator of the Notch signaling pathway, which is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). This compound's interaction with ZIP7 alters Notch trafficking and signaling, leading to apoptosis through endoplasmic reticulum stress mechanisms .

Case Study 1: Inhibition of HCC Tumor Growth

A study investigated the effects of this compound on HCC cell lines (HCCLM3 and Huh7). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis characterized by increased levels of cleaved caspase-3 and BAX proteins while decreasing BCL2 levels. These findings suggest that this compound effectively triggers caspase-dependent apoptotic pathways in HCC cells .

Case Study 2: Resistance Mechanisms

Research also focused on identifying mutations that confer resistance to this compound. A compound-resistant cell line was developed, revealing a mutation (V430E) in ZIP7 that impacted the efficacy of this compound. This study highlights the importance of understanding genetic variations that may influence treatment outcomes .

Comparative Analysis with Other Compounds

The following table summarizes key compounds related to this compound:

Compound NameTargetUnique Features
NVS-ZP7-1ZIP7Earlier analog with less potency than this compound
NVS-ZP7-3ZIP7Improved activity due to structural modifications
NVS-ZP7-5ZIP7Enhanced effects on apoptosis; fluorinated variant
NVS-ZP7-6ZIP7Diazirine-containing analog for proteomics studies

This compound stands out due to its specific targeting of ZIP7 and its significant impact on zinc homeostasis compared to other compounds within the same series .

作用机制

NVS-ZP7-4 exerts its effects by inhibiting the zinc transporter protein SLC39A7 (ZIP7). This inhibition leads to altered zinc levels within the endoplasmic reticulum, which in turn affects various cellular processes. The compound has been shown to induce endoplasmic reticulum stress, interfere with the trafficking of Notch proteins to the cell surface, and promote apoptosis in cancer cells. The molecular targets and pathways involved include the Notch signaling pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .

相似化合物的比较

NVS-ZP7-4 is unique in its ability to specifically target the zinc transporter protein SLC39A7 (ZIP7). Similar compounds include:

This compound stands out due to its specific targeting of ZIP7 and its potential therapeutic applications in cancer treatment, making it a valuable tool in scientific research and drug development .

生物活性

NVS-ZP7-4 is a novel chemical compound identified as a potent inhibitor of the zinc transporter ZIP7, which plays a critical role in zinc homeostasis and signaling pathways within cells. This compound has garnered attention due to its significant biological activity, particularly in the context of cancer treatment and cellular signaling modulation.

This compound primarily functions by inhibiting the ZIP7 transporter, thereby preventing excessive zinc influx from the endoplasmic reticulum (ER) to the cytoplasm. This regulation is crucial because dysregulated zinc levels are associated with various diseases, including cancers. The compound's action leads to several downstream effects:

  • Inhibition of Cell Viability : this compound has been shown to reduce cell viability in hepatocellular carcinoma (HCC) cell lines, specifically HCCLM3 and Huh7 cells, by inducing apoptosis and causing cell cycle arrest in the G1 phase .
  • Regulation of Signaling Pathways : The compound inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often activated in various cancers. By suppressing this pathway, this compound can effectively hinder tumor growth and proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound:

  • Induces apoptosis through caspase-dependent mechanisms, evidenced by increased levels of cleaved caspase-3 and BAX protein expression while decreasing BCL2 levels .
  • Causes cell cycle arrest, with a notable increase in G1 phase cell populations and a corresponding decrease in S and G2 phases .
  • Reduces migration and invasion capabilities of cancer cells, suggesting potential anti-metastatic properties .

In Vivo Studies

Animal model studies further support the efficacy of this compound:

  • In xenograft models involving nude mice, treatment with this compound resulted in significant tumor growth inhibition and reduced expression of phosphorylated AKT, reinforcing its role in modulating the PI3K/AKT pathway .

Data Table: Biological Effects of this compound

Biological Activity Effect Observed Cell Line Methodology
Cell ViabilityDecreasedHCCLM3, Huh7MTT Assay
Apoptosis InductionIncreased cleaved caspase-3HCCLM3, Huh7Western Blot
Cell Cycle ArrestG1 phase increaseHCCLM3, Huh7Flow Cytometry
Migration & InvasionInhibitedHCCLM3, Huh7Transwell Assay
Tumor Growth InhibitionSignificant reductionXenograft modelTumor Measurement

Case Studies

A notable case study involved the application of this compound in T-cell acute lymphoblastic leukemia (T-ALL) models. Here, it was observed that:

  • The compound not only inhibited Notch signaling but also induced ER stress leading to apoptosis. This was validated through phenotypic screening where resistant cell lines were generated to understand the mutational landscape affecting sensitivity to this compound .

Another study focused on retinal-pigmented epithelium (RPE) cells demonstrated that:

  • Inhibition of ZIP7 using this compound reduced barrier dysfunction induced by inflammatory cytokines (IL-1β/TNF-α), highlighting its potential therapeutic implications beyond oncology .

属性

IUPAC Name

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOFDZMKSAUTHT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with this compound in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with this compound could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of this compound and BV?

A: While research on the combined effect of this compound and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of this compound, through gene knockout conferred resistance to BV []. This observation suggests that co-administering this compound with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。